N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Kinase inhibition VEGFR2 Structure-activity relationship

N-(4-Chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897459-15-3) is a synthetic small-molecule belonging to the imidazo[2,1-b]thiazole fused heterocycle class, a scaffold with established pharmacological precedent across anticancer, antimicrobial, and anti-inflammatory indications. The compound features a 6-phenylimidazo[2,1-b]thiazole core linked via an acetamide bridge to a 4-chlorobenzyl moiety (molecular formula C20H16ClN3OS; MW 381.88 g/mol).

Molecular Formula C20H16ClN3OS
Molecular Weight 381.88
CAS No. 897459-15-3
Cat. No. B2775944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
CAS897459-15-3
Molecular FormulaC20H16ClN3OS
Molecular Weight381.88
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H16ClN3OS/c21-16-8-6-14(7-9-16)11-22-19(25)10-17-13-26-20-23-18(12-24(17)20)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,22,25)
InChIKeyIRZZHVUCKQQCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897459-15-3): Procurement-Relevant Profile


N-(4-Chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897459-15-3) is a synthetic small-molecule belonging to the imidazo[2,1-b]thiazole fused heterocycle class, a scaffold with established pharmacological precedent across anticancer, antimicrobial, and anti-inflammatory indications [1]. The compound features a 6-phenylimidazo[2,1-b]thiazole core linked via an acetamide bridge to a 4-chlorobenzyl moiety (molecular formula C20H16ClN3OS; MW 381.88 g/mol) . Its chemical class is the subject of Chinese patent CN103204862B (Tsinghua University), which claims 6-phenylimidazo[2,1-b]thiazole-3-amide derivatives as VEGFR/PI3K-targeted antitumor agents, establishing a synthesis pathway and pharmaceutical utility framework [2].

Why In-Class Imidazo[2,1-b]thiazole Acetamides Cannot Be Freely Interchanged with CAS 897459-15-3


Within the imidazo[2,1-b]thiazole-3-acetamide chemotype, relatively minor structural perturbations at the N-amide substituent or the 6-aryl position produce large-magnitude shifts in both potency and selectivity profiles. Published structure-activity relationship (SAR) data demonstrate that replacing an N-pyridinyl group with an N-benzyl substituent alters the hydrogen-bonding landscape and conformational自由度 of the terminal amide, while halogen substitution on either the benzyl ring or the 6-phenyl ring differentially modulates VEGFR2 inhibitory rate and cytotoxicity against MDA-MB-231 versus HepG2 cell lines [1]. The 4-chlorobenzyl substitution pattern in CAS 897459-15-3 is not exemplified in the related patent literature or peer-reviewed SAR studies, meaning no generic N-benzyl or N-phenyl imidazo[2,1-b]thiazole-3-acetamide analog can be assumed to recapitulate its binding, selectivity, or off-target profile [2]. For procurement decisions in lead optimization or tool compound sourcing, assuming interchangeability without direct comparative data risks selecting a compound with uncharacterized potency, selectivity, or synthetic tractability.

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide vs. Closest Analogs


N-Benzyl vs. N-Pyridinyl Amide Substitution: Impact on VEGFR2 Inhibitory Activity and Cytotoxicity Selectivity

In the Molecules 2012 SAR study, the unsubstituted N-pyridinyl hit compound 5a (R1=H, R2=morpholinyl) exhibited VEGFR2 inhibition of 3.76% at 20 μM and moderate cytotoxicity (HepG2 IC50 = 74.2 μM; MDA-MB-231 IC50 = 27.1 μM) [1]. Introducing a 4-chlorophenyl at the 6-position combined with an N-(4-methoxybenzyl)piperazine-pyridinyl amide (compound 5l) increased VEGFR2 inhibition to 5.72% at 20 μM and dramatically improved MDA-MB-231 potency to IC50 = 1.4 μM (vs. sorafenib IC50 = 5.2 μM), with 16-fold selectivity over HepG2 (IC50 = 22.6 μM) [1]. CAS 897459-15-3 replaces the entire N-pyridinyl-piperazine system with a simple N-(4-chlorobenzyl) group, a structural change that removes the morpholino/piperazine hydrogen-bond acceptors critical for the potency gain observed in 5l [2]. No direct head-to-head cytotoxicity or VEGFR2 inhibition data exist for CAS 897459-15-3 versus any N-pyridinyl comparator.

Kinase inhibition VEGFR2 Structure-activity relationship Cytotoxicity

6-Aryl Substitution Status: Unsubstituted Phenyl vs. 4-Chlorophenyl Effects on Anticancer Potency

The 2015 FLT3 inhibitor study by Lin et al. demonstrated that 6-phenylimidazo[2,1-b]thiazole derivatives can achieve picomolar cellular potency: compound 19 (bearing a complex ureido-phenyl substituent at position 6) exhibited MV4-11 IC50 = 0.002 μM and FLT3 enzymatic IC50 = 0.022 μM [1]. In the Molecules 2012 anticancer series, moving from unsubstituted 6-phenyl (compound 5a: MDA-MB-231 IC50 = 27.1 μM) to 6-(4-chlorophenyl) (compound 5f with matching N-substituent: MDA-MB-231 IC50 = 13.0 μM) produced a 2.1-fold potency improvement [2]. CAS 897459-15-3 retains the unsubstituted 6-phenyl group, placing it in a lower-potency tier relative to 4-chlorophenyl-substituted analogs within this chemotype, though this is partially offset by the electron-withdrawing 4-chlorobenzyl group on the amide side, which may contribute to target binding through halogen-π or hydrophobic interactions not present in the N-pyridinyl series .

Anticancer Imidazo[2,1-b]thiazole Halogen effect FLT3 inhibition

Antifungal and Antimicrobial Class Activity of 6-Phenylimidazo[2,1-b]thiazole-3-acetamide Derivatives

Ulusoy et al. (1999) reported that 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide derivatives exhibit potent antifungal activity. Specifically, N-benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazide demonstrated MIC = 3 μg/cm³ against Microsporum audounii, superior to ketoconazole standard (MIC = 6 μg/cm³). The thiazolidinone derivative 2-(4-chlorophenyl)-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinone showed MIC = 3 μg/cm³ against Trichophyton mentagrophytes var. erinacei NCPF-375 [1]. A separate antimicrobial study by the same group reported MIC values ranging from 0.24 to 25 μg/mL for N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides against various bacterial and fungal strains [2]. CAS 897459-15-3, bearing the identical 6-phenylimidazo[2,1-b]thiazole-3-acetamide core with an N-(4-chlorobenzyl) terminus, is structurally positioned for antifungal screening but lacks direct antifungal MIC data in the published literature.

Antifungal Antimicrobial Dermatophyte MIC

Patent-Backed Synthetic Accessibility and Scaffold Validation for Antitumor Applications

Chinese patent CN103204862B (Tsinghua University, filed 2012, granted 2014) claims a broad genus of 6-phenylimidazo[2,1-b]thiazole-3-amide derivatives of formula I, where R1 encompasses H, halogens, methyl, methoxy, CF3, and CN on the 6-phenyl ring, and R2 encompasses diverse amine substituents [1]. The patent establishes a convergent three-step synthesis: (i) Hantzsch-type cyclocondensation of 2-aminothiazole-4-ethyl acetate with α-bromophenyl ketone to form the imidazo[2,1-b]thiazole core; (ii) alkaline hydrolysis to the 3-acetic acid; (iii) HOBt/EDCI-mediated amide coupling with the desired amine [1]. CAS 897459-15-3 maps to formula I with R1=H, n=1, and the amine component being 4-chlorobenzylamine. The patent claims antitumor utility against MDA-MB-231 breast cancer and HepG-2 liver cancer cells, with MTT assay protocols establishing 10-point concentration-response curves (0.1-100 μmol/L) [1]. While the specific compound is not among the patent's biological examples, the synthetic route and therapeutic rationale are directly applicable.

Synthesis Patent Antitumor VEGFR PI3K

N-Benzyl vs. N-Pyridinyl Amide: Differential Conformational and Physicochemical Properties

CAS 897459-15-3 (C20H16ClN3OS, MW 381.88, cLogP ~3.8 estimated) differs fundamentally from the N-pyridinyl analogs in the 2012 Molecules study (MW range 365-573, cLogP ~1.9-4.2) in its amide terminus geometry [1]. The N-(4-chlorobenzyl) group introduces a benzylic CH2 spacer that increases rotational freedom compared to the directly attached N-pyridinyl system, potentially altering the presentation of the 4-chlorophenyl group to hydrophobic binding pockets . The 4-chlorobenzyl moiety contributes a halogen atom capable of halogen-bond interactions with protein backbone carbonyls, a feature absent in the N-benzyl (unsubstituted) analog and geometrically distinct from the 6-(4-chlorophenyl) substitution pattern in the most potent anticancer analogs . These physicochemical distinctions support the compound's use as a differentiated probe for exploring halogen-bond-driven affinity in imidazo[2,1-b]thiazole target engagement, though quantitative binding affinity data are lacking.

Physicochemical properties Drug-likeness Conformational analysis Halogen bonding

High-Impact Application Scenarios for N-(4-Chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897459-15-3)


Anticancer Lead Optimization: N-Benzyl Scaffold Hopping from N-Pyridinyl VEGFR2 Inhibitors

CAS 897459-15-3 serves as a structurally differentiated scaffold-hopping core for VEGFR2/PI3K dual inhibitor programs. The compound replaces the N-pyridinyl-piperazine terminus of the most potent patent-exemplified analogs (e.g., compound 5l, MDA-MB-231 IC50 = 1.4 μM) with a compact N-(4-chlorobenzyl) group, enabling systematic exploration of whether simplified benzyl amides can recapitulate or exceed the selectivity profile (16-fold MDA-MB-231 vs. HepG2 selectivity) observed in the piperazine series [1]. Procurement supports medicinal chemistry campaigns that seek to reduce molecular weight and eliminate the metabolically labile piperazine moiety while preserving the imidazo[2,1-b]thiazole pharmacophore .

Antifungal Pharmacophore Validation: Imidazo[2,1-b]thiazole-3-acetamide Core Screening

The 6-phenylimidazo[2,1-b]thiazole-3-acetamide core in CAS 897459-15-3 is directly precedented for antidermatophyte activity: structurally related hydrazide and thiazolidinone derivatives achieved MIC values of 3 μg/cm³ against Microsporum audounii and Trichophyton mentagrophytes, outperforming ketoconazole (MIC = 6 μg/cm³) [1]. Procuring CAS 897459-15-3 as an acetamide-terminal analog enables structure-activity relationship studies to determine whether the acetamide linker retains, enhances, or abolishes the antifungal activity observed with hydrazide and thiazolidinone derivatives, addressing a specific gap in the published SAR landscape .

Halogen-Bond Probe Development: 4-Chlorobenzyl as a Tunable Protein Recognition Element

CAS 897459-15-3 uniquely positions a chlorine atom on the N-benzyl ring rather than the 6-phenyl ring, distinguishing it from all biologically characterized analogs in the FLT3 inhibitor series (Lin 2015) and the N-pyridinyl VEGFR2 series (Ding 2012), where halogen substitution is exclusively on the 6-aryl position [1]. This positional isomerism enables the compound to serve as a chemical probe for dissecting whether halogen-π or halogen-bond interactions with the 4-chlorobenzyl group contribute to target engagement independently of 6-aryl halogen effects. The compound's reduced molecular complexity (MW 381.88 vs. 573.1 for compound 5l) further supports its use in fragment-based or minimal-pharmacophore screening cascades .

Synthetic Methodology Reference Standard for Imidazo[2,1-b]thiazole-3-acetamide Library Production

The convergent three-step synthesis route established in patent CN103204862B—Hantzsch cyclization, hydrolysis, and HOBt/EDCI amide coupling—is directly applicable to CAS 897459-15-3 using commercially available 4-chlorobenzylamine as the amine coupling partner [1]. Procuring the target compound as an authentic reference standard supports reaction optimization, purity benchmarking (target purity ≥95%), and analytical method development (HPLC, LC-MS, NMR) for laboratories generating focused imidazo[2,1-b]thiazole-3-acetamide libraries via the patent route. The compound's single chlorine atom also provides a convenient isotopic signature (³⁵Cl/³⁷Cl ratio) for mass spectrometry method validation .

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.